Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(2-pyridylmethyl)-, hydrochloride
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Overview
Description
Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(2-pyridylmethyl)-, hydrochloride is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(2-pyridylmethyl)-, hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-diphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with N-(2-(diethylamino)ethyl)-2-pyridylmethanamine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(2-pyridylmethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(2-pyridylmethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(2-pyridylmethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The diethylamino group can facilitate the compound’s entry into cells, where it can interact with intracellular targets and modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-2,2-diphenylacetamide
- N-(2-(diethylamino)ethyl)-2,2-diphenylacetamide
- N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(2-pyridylmethyl)acetamide
Uniqueness
Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(2-pyridylmethyl)-, hydrochloride is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets
Properties
CAS No. |
97702-91-5 |
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Molecular Formula |
C26H32ClN3O |
Molecular Weight |
438.0 g/mol |
IUPAC Name |
2-[(2,2-diphenylacetyl)-(pyridin-2-ylmethyl)amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C26H31N3O.ClH/c1-3-28(4-2)19-20-29(21-24-17-11-12-18-27-24)26(30)25(22-13-7-5-8-14-22)23-15-9-6-10-16-23;/h5-18,25H,3-4,19-21H2,1-2H3;1H |
InChI Key |
MLXIZIIIVUYCJV-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN(CC1=CC=CC=N1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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